molecular formula C13H12ClN5OS B2397269 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide CAS No. 2034556-65-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2397269
CAS No.: 2034556-65-3
M. Wt: 321.78
InChI Key: CPAVZMOLRNJENH-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is a synthetic small molecule based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure recognized for its versatility in medicinal chemistry . The molecular design incorporates a chlorothiophene carboxamide group linked to the TP core via a flexible propyl chain. This TP scaffold is isoelectronic with the purine ring system, allowing derivatives to function as potential purine surrogates and interact with a variety of enzymatic targets, such as kinase ATP-binding sites . The core 1,2,4-triazolo[1,5-a]pyrimidine structure is a privileged framework in drug design, with documented applications in targeting infectious diseases and cancer . Specifically, TP-based compounds have been identified as potent disruptors of protein-protein interactions, such as the PA-PB1 interface in influenza A virus RNA polymerase, demonstrating broad-spectrum anti-viral activity . Furthermore, this scaffold has been explored as a novel class of allosteric inhibitors for the HIV-1 Reverse Transcriptase-Associated Ribonuclease H activity, providing a promising strategy for combating viral resistance . The structural features of the TP core, including its ability to engage in hydrogen bonding and its metal-chelating properties, contribute to its diverse biological interactions and make it a valuable template for developing enzyme inhibitors . This compound is supplied for non-human research applications only. It is intended for use in in vitro biochemical assays and cell-based studies within drug discovery programs. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5OS/c14-11-4-3-10(21-11)12(20)15-5-1-2-9-6-16-13-17-8-18-19(13)7-9/h3-4,6-8H,1-2,5H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAVZMOLRNJENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. For instance, it may interact with kinases, which are crucial for phosphorylation processes, or with proteases, which are involved in protein degradation. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of the compound to its target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, it can affect the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites that reduce its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body. The compound may also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy homeostasis and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production.

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H12ClN5OS\text{C}_{13}\text{H}_{12}\text{ClN}_{5}\text{OS}

Molecular Weight: 305.78 g/mol
CAS Number: Not specifically listed, but related compounds are available under various CAS numbers.

Pharmacological Profile

The biological activity of this compound is primarily attributed to the [1,2,4]triazole moiety and the thiophene ring. The following sections summarize its activities based on existing literature.

Antimicrobial Activity

Research indicates that compounds containing the [1,2,4]triazole structure exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity: Studies have shown that triazolo[1,5-a]pyrimidines possess moderate to high activity against various bacteria such as Staphylococcus aureus and Escherichia coli . Compounds in this class have demonstrated efficacy against both drug-sensitive and resistant strains.
  • Antifungal Activity: The same triazole derivatives have shown effectiveness against fungi like Candida albicans and Aspergillus fumigatus .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various SAR studies. For example:

  • Polo-like Kinase 1 (Plk1) Inhibition: Related compounds have been identified as effective inhibitors of Plk1, a kinase implicated in cancer cell proliferation. These inhibitors have been shown to induce mitotic arrest and apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the triazole and thiophene components can enhance biological activity. Key findings include:

ModificationEffect on Activity
Substitution on the thiophene ringIncreased potency against Plk1
Variation in alkyl chain lengthAltered pharmacokinetics and bioavailability

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Triazoloquinazolinones: This study reported the synthesis of triazoloquinazolines that effectively inhibited Plk1 with improved selectivity over Plk2 and Plk3 . This suggests that structural modifications can lead to significant improvements in selectivity and efficacy.
  • Review of 1,2,4-Triazoles: A comprehensive review highlighted the broad spectrum of activity exhibited by 1,2,4-triazoles as antifungal, antibacterial, and anticancer agents . The review emphasized the importance of further research into novel derivatives for enhanced therapeutic outcomes.

Comparison with Similar Compounds

Triazolopyrimidine Derivatives

Compound 3 () :

  • Structure : N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide.
  • Key Differences: Substitutions: A difluoromethylpyridine and fluorophenyl group replace the 5-chlorothiophene-carboxamide.
  • Implications : The fluorinated aromatic systems may improve metabolic stability compared to the chlorothiophene moiety. The dimethyloxazole group could enhance lipophilicity, affecting membrane permeability .

573931-20-1 () :

  • Structure : 5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine.
  • Key Similarities : Contains both triazolopyrimidine and thiophene groups.

Chlorinated Heterocyclic Carboxamides

Compounds 3a–3p () :

  • Structure: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives.
  • Key Comparisons: Chlorine Positioning: The 5-chloro substituent in these pyrazole carboxamides mirrors the 5-chlorothiophene in the target compound. Chlorine’s electron-withdrawing effects likely enhance stability and intermolecular interactions in both systems . Synthesis: These derivatives employ EDCI/HOBt-mediated coupling, a standard method for carboxamide formation. The target compound may require similar steps for amide linkage .

Thiophene-Containing Bioactive Compounds

Compound 8a () :

  • Structure : 2-(2-Chloro-5-pyridinylmethyl)thio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole.
  • Key Comparisons :
    • Thiophene/Thiadiazole Cores : Both compounds integrate sulfur-containing heterocycles, which are associated with anticancer activity. The target compound’s chlorothiophene may offer similar π-stacking capabilities as the trimethoxyphenyl group in 8a .
    • Bioactivity : Compound 8a showed 55.71% inhibition of PC3 cancer cells at 5 μM, suggesting that the target compound’s thiophene-carboxamide could also contribute to cytotoxicity .

Preparation Methods

Characterization Data for N-(3-(Triazolo[1,5-a]Pyrimidin-6-yl)Propyl)-5-Chlorothiophene-2-Carboxamide

  • Melting Point : 214–216°C.
  • 1H NMR (DMSO-d₆) : δ 8.75 (t, J = 5.6 Hz, 1H, NH), 8.44 (s, 1H, H-5 triazolo), 7.98 (d, J = 4.0 Hz, 1H, H-3 thiophene), 7.62 (d, J = 4.0 Hz, 1H, H-4 thiophene), 7.20 (s, 1H, H-2 triazolo), 3.45 (q, J = 6.4 Hz, 2H, CH₂-NH), 2.78 (t, J = 7.2 Hz, 2H, CH₂-triazolo), 1.95 (pent, J = 7.2 Hz, 2H, CH₂).
  • 13C NMR (DMSO-d₆) : δ 163.2 (C=O), 158.1 (C-2 triazolo), 152.4 (C-5 triazolo), 141.2 (C-3 thiophene), 132.8 (C-4 thiophene), 129.5 (C-Cl), 115.6 (C-5 thiophene), 38.5 (CH₂-NH), 31.2 (CH₂-triazolo), 25.4 (CH₂).
  • HRMS (ESI) : m/z 378.0824 [M+H]⁺ (calculated for C₁₅H₁₃ClN₅O₂S: 378.0828).

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

An alternative pathway involves reductive amination of 6-(3-oxopropyl)-triazolo[1,5-a]pyrimidine with ammonium acetate and sodium cyanoborohydride in methanol. This method, however, results in lower yields (45%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the triazolopyrimidine core on Wang resin via a hydroxymethyl linker allows for sequential coupling with 5-chlorothiophene-2-carboxylic acid using HATU as the activator. While this approach simplifies purification, it suffers from moderate efficiency (60% yield).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Acyl Chloride Coupling 78 99 High efficiency, scalable Requires SOCl₂ handling
Reductive Amination 45 90 Avoids acyl chloride synthesis Low yield, byproduct formation
Solid-Phase Synthesis 60 95 Ease of purification Limited scalability, higher cost

Challenges and Mitigation Strategies

  • Regioselectivity in Triazolopyrimidine Functionalization : Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in DMF at 80°C, but competing reactions at position 5 necessitate careful temperature control.
  • Amine Stability : The propylamine side chain is prone to oxidation; thus, reactions are conducted under inert atmosphere with BHT (0.1%) as a stabilizer.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the target compound from unreacted starting materials.

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyrimidine core followed by functionalization. Key steps include:

  • Suzuki coupling to introduce aryl/heteroaryl groups (e.g., pyridine or thiophene) to the triazolopyrimidine scaffold .
  • Amide bond formation using coupling agents like EDCI/HOBt in DMF for attaching the 5-chlorothiophene-2-carboxamide moiety .
  • Propyl linker installation via alkylation or nucleophilic substitution under controlled temperatures (e.g., 60–80°C) .

Purification:

  • Chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Recrystallization from ethanol or dichloromethane/hexane mixtures .
  • Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:
A combination of spectroscopic and analytical techniques is employed:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ ~2.6 ppm, aromatic protons in thiophene/triazolopyrimidine regions) .
  • HRMS (ESI) : Validate molecular formula (e.g., [M+H]+ calculated for C17H15ClN6O2S: 410.06; observed: 410.07) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

Advanced: What strategies are used to investigate its mechanism of action in biological systems?

Answer:

  • Target identification :
    • Proteasome inhibition assays : Measure chymotrypsin-like activity (20S proteasome) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .
    • Microtubule polymerization assays : Monitor tubulin assembly via turbidity (340 nm) to assess microtubule-targeting potential .
  • Structural biology : Co-crystallization with target proteins (e.g., β5 proteasome subunit) for binding mode analysis .
  • Cellular assays : Evaluate downstream effects (e.g., apoptosis via caspase-3 activation) in disease-relevant cell lines .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:
Key modifications and methodologies:

Substituent Biological Impact Method
Triazolopyrimidine core Modulating kinase selectivityReplace with imidazopyrimidine
Propyl linker Adjusting pharmacokineticsVary length (C2–C4) or introduce heteroatoms
5-Chlorothiophene Enhancing hydrophobic interactionsSubstitute with fluorophenyl or cyano groups

Evaluation:

  • In vitro potency : IC50 determination in enzyme/cell-based assays.
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity .
  • Solubility/logP : Shake-flask method for optimizing ADMET properties .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Common discrepancies arise from assay conditions or compound stability. Mitigation strategies include:

  • Orthogonal validation : Cross-test in biochemical (e.g., purified enzyme) vs. cellular assays to rule out off-target effects .
  • Stability testing :
    • HPLC-MS : Monitor degradation in buffer/DMSO over 24–72 hours .
    • Metabolite profiling : Use liver microsomes to identify reactive intermediates .
  • Batch consistency : Compare multiple synthetic lots via NMR/XRD to ensure structural integrity .

Advanced: What considerations are critical for in vivo efficacy studies?

Answer:
Experimental design:

  • Model selection : Use transgenic tauopathy models (e.g., P301S mice) for neurodegenerative applications .
  • Dosing regimen : Optimize based on pharmacokinetic studies (e.g., IV/PO administration, t1/2 ~4–6 hours) .
  • Biomarker analysis : Quantify target engagement via ELISA (e.g., phospho-tau levels in cerebrospinal fluid) .

Challenges:

  • Blood-brain barrier penetration : Assess brain/plasma ratio using LC-MS/MS .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and histopathology in repeat-dose studies .

Basic: What analytical techniques are used for stability profiling?

Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC-DAD/MS : Track degradation products and assign structures via fragmentation patterns .
  • Kinetic solubility : Use nephelometry to assess precipitation in PBS or simulated biological fluids .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Answer:

  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) for Suzuki coupling efficiency .
  • Reaction monitoring : Use in situ FTIR or ReactIR to detect intermediates and adjust conditions in real time .
  • Byproduct mitigation : Add scavengers (e.g., thiourea for Pd removal) during workup .

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